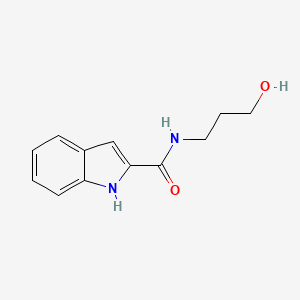

N-(3-hydroxypropyl)-1H-indole-2-carboxamide

Descripción general

Descripción

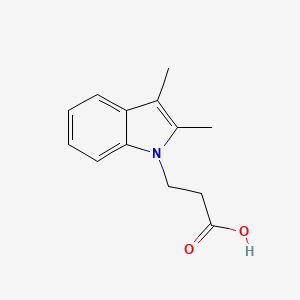

N-(3-hydroxypropyl)-1H-indole-2-carboxamide is a derivative of the indole class of compounds, which are of significant interest in medicinal chemistry due to their presence in natural products and biologically active molecules. Indole derivatives, such as indole-2-carboxamides, have been widely utilized in organic synthesis and are known for their diverse biological activities, including anti-inflammatory and analgesic properties .

Synthesis Analysis

The synthesis of indole-2-carboxamide derivatives has been explored in various studies. For instance, novel indole-2-carboxamide derivatives have been synthesized to determine their structural requirements for inhibiting human LDL peroxidation, which is a key factor in the development of atherosclerosis . Additionally, indole-N-carboxylic acids and derived indole-N-carboxamides are used in multicomponent reactions and C-H functionalization, highlighting their versatility in organic synthesis . The synthesis of 3,5-substituted indole-2-carboxamides has also been described, showcasing the preparation of novel compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of indole-2-carboxamide derivatives has been characterized using techniques such as single crystal X-ray diffraction. For example, the crystal structure of N-methyl-1H-indole-2-carboxamide, a related compound, reveals a planar molecular structure with hydrogen bonding contributing to the formation of centrosymmetric dimeric rings . This structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Indole-2-carboxamides participate in various chemical reactions, which are essential for their functionalization and biological activity. The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids is an example of a reaction that allows for the formation of diverse products through C-C and C-N bond formation . Furthermore, the stereospecific reduction of 3-hydroxy-3H-indoles and their corresponding N-oxides has been studied, leading to the synthesis of 2,3-disubstituted indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-2-carboxamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the electron-donating effect of substituents at certain positions on the indole ring can enhance anti-inflammatory activity, while steric effects can influence analgesic activity . The crystal structure analysis also provides insights into the physical properties, such as planarity and hydrogen bonding patterns, which can affect solubility and stability .

Aplicaciones Científicas De Investigación

Application 1: Production of Biodegradable Plastic

- Summary of Application: 3-HP is used in the production of poly (3-hydroxypropionate) (P-3HP), a biodegradable plastic . It’s one of the widely studied substitutes for petrochemical plastics, with great application value and development prospects .

- Methods of Application: The microbial synthesis of 3-HP has attracted significant attention due to its green and sustainable properties . The main 3-HP biosynthesis pathways and chassis strains are used for the construction of microbial cell factories .

- Results or Outcomes: The microbial synthesis of 3-HP has shown promising results, contributing to the production of biodegradable plastics .

Application 2: Delivery of Haloperidol

- Summary of Application: A novel elastic film based on chitosan and poly(3-hydroxypropyl ethyleneimine) or P3HPEI was developed for the rapid delivery of haloperidol .

- Methods of Application: P3HPEI was synthesized using a nucleophilic substitution reaction of linear polyethyleneimine (L-PEI) with 3-bromo-1-propanol . Films were prepared by casting from aqueous solutions and then evaporating the solvent .

- Results or Outcomes: The inclusion of the hydrophilic polymer P3HPEI allowed rapid drug release within 30 min, after which films disintegrated .

Application 3: Precursor to Acrylic Acid

- Summary of Application: 3-HP is of interest as a bio-derived precursor to acrylic acid . Acrylic acid and its derivatives are widely used in paints, paper, baby diapers, adhesives, textiles, specialty coatings, and superabsorbents .

- Methods of Application: Acrylic acid can be obtained by dehydrating 3-HP .

- Results or Outcomes: The production of acrylic acid from 3-HP provides a renewable alternative to petroleum-based acrylic acid .

Application 4: Production of Bulk Chemicals

- Summary of Application: 3-HP is a valuable platform chemical with a high demand in the global market . It can be produced from various renewable resources and is used as a precursor in the industrial production of a number of chemicals .

- Methods of Application: The production of 3-HP can be achieved through the utilization of renewable biomass .

- Results or Outcomes: The use of 3-HP for the production of bulk chemicals provides a sustainable alternative to traditional petroleum-dependent chemical synthesis .

Application 5: Genetically Encoded 3-Hydroxypropionic Acid Inducible System

- Summary of Application: 3-HP is used in the development of genetically encoded 3-hydroxypropionic acid inducible systems .

- Methods of Application: This involves the manipulation of genetic material to create systems that respond to the presence of 3-HP .

- Results or Outcomes: The development of such systems can have wide-ranging applications in biotechnology, including the production of biofuels and other valuable chemicals .

Application 6: Production of Acrylates

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. Standard safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation.

Direcciones Futuras

The study of this compound could be of interest in various fields, including medicinal chemistry, natural product synthesis, and chemical biology, among others. Future research could involve exploring its synthesis, studying its reactivity, investigating its biological activity, and potentially developing it into a useful pharmaceutical or chemical tool.

Please note that this is a general analysis based on the structure of the compound and common properties of similar compounds. For a detailed and accurate analysis, specific experimental data and literature sources would be needed. Always follow standard safety procedures when handling chemicals. If you have more specific information or context about this compound, I could provide a more tailored analysis.

Propiedades

IUPAC Name |

N-(3-hydroxypropyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-7-3-6-13-12(16)11-8-9-4-1-2-5-10(9)14-11/h1-2,4-5,8,14-15H,3,6-7H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPWJNNVGDORKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367038 | |

| Record name | N-(3-hydroxypropyl)-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-hydroxypropyl)-1H-indole-2-carboxamide | |

CAS RN |

357616-16-1 | |

| Record name | N-(3-hydroxypropyl)-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)